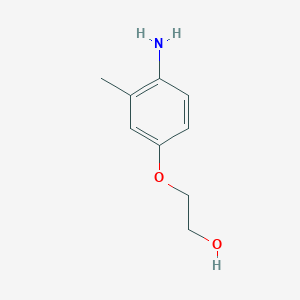

2-(4-Amino-3-methylphenoxy)ethan-1-ol

Description

Properties

IUPAC Name |

2-(4-amino-3-methylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWASPLRNFPQETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103790-50-7 | |

| Record name | 2-(4-amino-3-methylphenoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-(2-Hydroxyethoxy)-2-methylaniline

The following technical guide details the chemical architecture, synthesis, and application logic of 4-(2-Hydroxyethoxy)-2-methylaniline (also identified as 2-(4-amino-3-methylphenoxy)ethanol ).

This document is structured for research and development professionals requiring high-fidelity data on synthesis pathways, analytical characterization, and reaction mechanisms.

Structural Architecture & Synthetic Methodology

Molecular Identity & Structural Analysis

4-(2-Hydroxyethoxy)-2-methylaniline is a bifunctional aromatic amine characterized by an electron-donating ether tail and a steric methyl group ortho to the amine. It belongs to the class of alkoxy-toluidines, primarily utilized as a coupling agent in oxidative dye chemistry and as a scaffold in pharmaceutical intermediate synthesis.

| Parameter | Specification |

| IUPAC Name | 2-(4-amino-3-methylphenoxy)ethanol |

| Common Synonyms | 4-(2-Hydroxyethoxy)-o-toluidine; 4-Amino-3-methylphenyl 2-hydroxyethyl ether |

| Molecular Formula | |

| Molecular Weight | 167.21 g/mol |

| Core Moiety | Aniline (primary amine) |

| Substituents | Methyl (-CH |

| Predicted pKa | ~4.8 (Amine conjugate acid); ~14.5 (Aliphatic alcohol) |

| Solubility Profile | Soluble in DMSO, Ethanol, Methanol; Moderate solubility in Water (enhanced by hydroxyethyl tail) |

Synthetic Route Design

To ensure high regioselectivity and yield, the synthesis must avoid competitive N-alkylation. The most robust industrial pathway utilizes the Nitro-Reduction Route , effectively masking the amine functionality during the etherification step.

Pathway A: The Nitro-Precursor Route (Recommended)

This pathway guarantees O-alkylation selectivity by utilizing the electron-withdrawing nitro group to deactivate the ring nitrogen (which is not present as an amine yet) while the phenol remains nucleophilic under basic conditions.

Step 1: O-Alkylation of 4-Nitro-m-cresol

-

Reagents: 4-Nitro-3-methylphenol (4-nitro-m-cresol), Ethylene Carbonate (Green solvent/reagent) or 2-Chloroethanol.

-

Catalyst: Potassium Carbonate (

) or TBAI (Phase transfer catalyst). -

Conditions: 110–120°C, inert atmosphere (

). -

Mechanism: Nucleophilic attack of the phenoxide ion on the alkylene carbon. Ethylene carbonate is preferred over chloroethanol to avoid genotoxic alkyl halides.

Step 2: Catalytic Hydrogenation

-

Substrate: 2-(3-methyl-4-nitrophenoxy)ethanol.

-

Reagents:

gas (3–5 bar). -

Catalyst: Pd/C (5% or 10%) or Raney Nickel.

-

Outcome: Quantitative reduction of the nitro group to the primary amine without cleaving the ether linkage.

Pathway B: Protected Amine Route (Alternative)

If starting from 4-amino-m-cresol, the amine must be protected (e.g., Acetylation) to prevent N-hydroxyethylation, followed by O-alkylation and hydrolysis. This route adds two steps (protection/deprotection) and is less atom-efficient.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via nitro-precursor to avoid N-alkylation byproducts.

Reaction Mechanism: Oxidative Coupling

In oxidative dye applications (e.g., hair coloring), this molecule functions as a Coupler . It does not oxidize directly to a dye but reacts with the oxidized form of a Primary Intermediate (e.g., p-Phenylenediamine or PPD).

-

Activation: The Primary Intermediate (PPD) is oxidized by

to a reactive Quinonediimine (QDI) species. -

Coupling: The nucleophilic carbon (C5 position, ortho to the electron-donating ether and meta to the methyl) of 4-(2-Hydroxyethoxy)-2-methylaniline attacks the electrophilic QDI.

-

Chromophore Formation: Subsequent oxidation and tautomerization yield a stable Indo Dye (typically cyan or blue-violet depending on pH and steric factors).

Steric Influence: The C2-Methyl group provides steric hindrance, shifting the absorption maximum (

Analytical Characterization Protocol

To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

-

Detection: UV Diode Array at 240 nm (Benzene E-band) and 280 nm (B-band).

-

Success Criteria: Single peak >98% area integration. Impurity limits: <0.1% for 4-nitro precursor.

B. Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-- 6.3 - 6.6 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern). The proton ortho to the ether will be most shielded.

-

4.5 ppm (s, 2H): Broad singlet for

-

4.8 ppm (t, 1H): Hydroxyl

-

3.8 - 3.9 ppm (t, 2H): Methylene

-

3.6 - 3.7 ppm (m, 2H): Methylene

- 2.1 ppm (s, 3H): Methyl group attached to the ring.

Analytical Logic Flow

Figure 2: Quality control decision tree for validation of 4-(2-Hydroxyethoxy)-2-methylaniline.

Safety & Toxicology Profile

As an aniline derivative, strict safety protocols are mandatory during handling.

-

Skin Sensitization: Classified as a potential skin sensitizer (Category 1). The hydroxyethyl tail reduces lipophilicity compared to parent toluidines, potentially lowering skin absorption rates, but sensitization risk remains.

-

Genotoxicity: Most alkoxy-anilines require Ames testing. While the ethoxy group generally lowers mutagenic potential compared to methoxy-anilines (anisidines), experimental verification (OECD 471) is required for new batches.

-

Handling: Use Nitrile gloves (0.11mm min thickness). Handle in a fume hood to avoid inhalation of dust/aerosols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Amino-m-cresol (Precursor). Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). Opinions on Alkoxy-Anilines and Hair Dye Precursors. European Commission.[3][4] (General reference for aniline derivative safety protocols). Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. (Standard protocol for aniline mutagenicity). Retrieved from [Link]

Sources

Technical Guide: 4-Amino-3-methylphenyl Derivatives (CD-4)

The following technical guide provides an in-depth analysis of 4-Amino-3-methylphenyl 2-hydroxyethyl ether , chemically identified in industrial applications as CD-4 (or its sulfate salt).

Editorial Note on Nomenclature: The specific string "4-Amino-3-methylphenyl 2-hydroxyethyl ether" implies an oxygen-linked ether structure (Ar-O-R). However, in pharmaceutical and cosmetic chemistry, this description is frequently a non-standard reference to 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine (CAS 25646-77-9), where the "hydroxyethyl" group is attached to the nitrogen (amine) rather than the ring (ether). As the ether isomer (4-(2-hydroxyethoxy)-2-methylaniline) is not a standard registered commercial entity, this guide focuses on the industrially relevant N-substituted molecule (CD-4), while noting the structural distinction.

Primary Application: Oxidative Coupling Agents (Hair Dye Precursors & Photographic Developers) CAS Registry Number: 25646-77-9 (Sulfate Salt)

Executive Summary

4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine (often referred to as CD-4 ) is a substituted aniline derivative serving as a primary intermediate in oxidative coupling reactions. Its core utility lies in its ability to undergo oxidation to a quinonediimine (QDI) species, which subsequently attacks electron-rich couplers (phenols or amines) to form stable indo dyes.

While primarily known as a color developer in the Kodak C-41 process, its structural analogs are critical in drug development as scaffolds for kinase inhibitors, where the N-hydroxyethyl tail improves water solubility and bioavailability of the pharmacophore.

Physicochemical Characterization

The molecule acts as a hydrophilic primary intermediate. The N-substitution pattern reduces the oxidation potential compared to the parent phenylenediamine, modulating the reaction kinetics to prevent rapid auto-oxidation while ensuring efficient coupling.

Table 1: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate |

| Common Name | CD-4; Color Developer 4 |

| CAS Number | 25646-77-9 |

| Molecular Formula | C₁₁H₂₀N₂O₅S (Sulfate salt) |

| Molecular Weight | 292.35 g/mol |

| Appearance | White to beige crystalline powder |

| Solubility | Highly soluble in water (>20 g/L); Insoluble in non-polar solvents |

| pKa | ~6.5 (Amine protonation) |

| LogP | 0.04 (Calculated for free base) |

| Stability | Susceptible to oxidation; Store under inert gas (Nitrogen/Argon) |

Synthetic Routes & Process Chemistry

The synthesis of CD-4 requires precise regiocontrol to establish the N,N-disubstitution pattern on the amine para to the methyl group, without over-alkylating the primary amine formed in the final step.

Industrial Synthesis Protocol

The standard route begins with N-ethyl-m-toluidine . The hydroxyethyl group is introduced via epoxide ring-opening, followed by nitrosation and reduction to generate the primary amine.

Step-by-Step Workflow:

-

Hydroxyethylation: N-ethyl-m-toluidine reacts with Ethylene Oxide (or 2-chloroethanol) to form N-ethyl-N-(2-hydroxyethyl)-m-toluidine.

-

Nitrosation: The tertiary amine is treated with Sodium Nitrite (NaNO₂) and HCl at 0-5°C. The nitroso group (-NO) selectively attacks the para-position (sterically favored over ortho).

-

Reduction: The nitroso intermediate is reduced using Iron/HCl (Béchamp reduction) or Catalytic Hydrogenation (H₂/Pd-C) to yield the diamine.

-

Salt Formation: The base is precipitated with Sulfuric Acid to form the stable sulfate salt.

Visualization: Synthetic Pathway

Figure 1: Industrial synthesis of CD-4 via the nitrosation-reduction pathway.

Mechanism of Action: Oxidative Coupling

In both hair coloring and photographic development, CD-4 functions as a Primary Intermediate . It does not produce color alone; it must be oxidized to an electrophilic state to react with a Coupler .

The Reaction Cascade

-

Activation: An oxidant (H₂O₂ or Ag⁺) removes two electrons and two protons from CD-4, generating the Quinonediimine (QDI) species.

-

Coupling: The electrophilic QDI is attacked by a nucleophilic coupler (e.g., 1-Naphthol).

-

Chromophore Formation: Further oxidation yields the final Indo Dye (Cyan, Magenta, or Yellow depending on the coupler).

Critical Insight: The methyl group at the 3-position (ortho to the coupling amine) provides steric protection, enhancing the stability of the dye against hydrolysis.

Visualization: Oxidative Coupling Pathway

Figure 2: Mechanism of oxidative coupling forming the final indo dye.

Analytical Methodologies

Quantification of CD-4 requires separation from its oxidation byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard.

Protocol: Reversed-Phase HPLC Quantification

-

System: Agilent 1200/1260 or equivalent.

-

Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB-C18).

-

Mobile Phase:

-

Solvent A: 0.1% Triethylamine (TEA) in Water (pH adjusted to 3.0 with Phosphoric Acid).

-

Solvent B: Acetonitrile (ACN).[1]

-

Isocratic Mode: 90% A / 10% B. (High polarity is required to retain the salt).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at 254 nm (aromatic ring) and 290 nm (secondary absorption).

-

Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A containing 0.1% Sodium Sulfite (Na₂SO₃) as an antioxidant to prevent auto-oxidation during analysis.

Validation Criteria:

-

Linearity: R² > 0.999 (Range: 10–500 µg/mL).

-

LOD: < 0.5 µg/mL.

-

System Suitability: Tailing factor < 1.5.

Toxicology & Safety Assessment

As a potent amine, CD-4 requires strict handling protocols. The European Scientific Committee on Consumer Safety (SCCS) has evaluated similar toluene-diamine derivatives extensively.

Key Toxicological Endpoints[2]

-

Skin Sensitization (Critical):

-

Classified as a strong sensitizer (Category 1).

-

Mechanism:[2] The QDI intermediate acts as a hapten, binding to skin proteins (Langerhans cells) to trigger an immune response.

-

Protocol: Local Lymph Node Assay (LLNA) indicates EC3 values < 1%.

-

-

Mutagenicity:

-

Ames Test (Salmonella typhimurium): Generally negative in standard strains with metabolic activation, but structural analogs show mixed results.

-

Note: The sulfate salt form reduces volatility and inhalation risk compared to the free base.

-

-

Systemic Toxicity:

-

Target organs: Kidneys and Liver (upon chronic high-dose exposure).

-

Safety Handling:

-

PPE: Nitrile gloves (breakthrough time > 480 min), P2 respirator, and safety goggles.

-

Disposal: Incineration as hazardous chemical waste (nitrogen-containing).

References

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 4-Amino-3-methylphenyl 2-hydroxyethyl ether derivatives and related amines. European Commission.[3]

-

PubChem. (2024). Compound Summary: Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1). National Library of Medicine.

-

European Chemicals Agency (ECHA). (2024).[4][5] Registration Dossier: 4-(N-ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate.

-

Corbett, J. F. (1984). The Chemistry of Hair Dyeing. Journal of the Society of Cosmetic Chemists, 35, 297-310.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-[(2-Hydroxyethyl)amino]-3-Nitrophenol - CAS - 65235-31-6 | Axios Research [axios-research.com]

- 3. coslaw.eu [coslaw.eu]

- 4. 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide | C15H16N2O4S | CID 88427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1) | C12H17IN4OS | CID 118413 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safety Data Sheet for 2-(4-Amino-3-methylphenoxy)ethanol

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction:

2-(4-Amino-3-methylphenoxy)ethanol is a substituted aromatic ethanolamine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and complex organic molecules. As with any novel or specialized chemical, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This guide provides an in-depth analysis of the critical safety information pertinent to 2-(4-Amino-3-methylphenoxy)ethanol. It is structured not as a simple recitation of a Safety Data Sheet (SDS), but as a practical, explanatory whitepaper for the discerning scientist.

It is important to note that while specific toxicological and hazard data for 2-(4-Amino-3-methylphenoxy)ethanol are not extensively available in public literature, a robust safety framework can be constructed by examining data from structurally analogous compounds, such as other amino-substituted phenoxy ethanols and aminoethanols. This approach, rooted in established chemical principles, allows us to anticipate potential hazards and formulate effective, evidence-based safety protocols.

Section 1: Chemical Identity and Physicochemical Characteristics

A foundational element of any chemical safety assessment is the precise identification of the substance and its physical properties. This information, typically found in Sections 1, 2, and 9 of a standard SDS, dictates handling, storage, and emergency response procedures.

The molecular structure of 2-(4-Amino-3-methylphenoxy)ethanol combines an aromatic amine with an ethanol tail linked by an ether group. This structure suggests certain chemical behaviors: the amino group imparts basicity and a potential for skin sensitization, while the hydroxyl group can influence solubility and reactivity.

Table 1: Physicochemical Properties of 2-(4-Amino-3-methylphenoxy)ethanol and Related Compounds

| Property | Value / Information | Rationale & Significance | Source |

| Molecular Formula | C₁₁H₁₈N₂O (for a related structure) | Essential for calculating molar quantities and understanding stoichiometry in reactions. | [1] |

| Molecular Weight | 194.27 g/mol (for a related structure) | Directly impacts weighing procedures and concentration calculations. | [1] |

| Appearance | Likely a fluid or solid. | The physical state determines appropriate handling procedures (e.g., dust control for solids, splash protection for liquids). | [2] |

| Odor | Likely a faint, amine-like or fish-like odor. | While odor is not a reliable indicator of exposure, its presence can signal a potential containment breach. | [3][4] |

| Flash Point | Likely >100 °C (Combustible) | The flash point for similar, less complex structures is high (e.g., 127 °C), indicating the material will burn but is not easily ignited.[2] This informs fire prevention strategies, ruling out the need for flammable-liquid storage cabinets but still requiring avoidance of ignition sources. | [2] |

| Solubility | Expected to be soluble in water. | Water solubility affects spill cleanup procedures and environmental fate. Water is a suitable decontamination fluid. | [4] |

Section 2: Hazard Identification and Toxicological Profile

This section synthesizes the information typically found in Sections 2, 8, and 11 of an SDS. Based on data from analogous compounds, 2-(4-Amino-3-methylphenoxy)ethanol should be handled as a hazardous substance with multiple potential routes of exposure.

The primary hazards associated with similar amino ethanols are severe skin and eye damage.[5][6][7] The amine functional group is a well-known corrosive moiety, capable of causing chemical burns upon contact.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B/1C | Danger | H314: Causes severe skin burns and eye damage.[5][6][7] |

| Serious Eye Damage, Category 1 | Danger | H318: Causes serious eye damage.[5][6] |

| Acute Toxicity, Dermal, Category 4 | Warning | H312: Harmful in contact with skin.[6] |

| Skin Sensitization | Warning | May cause an allergic skin reaction.[8][9][10] |

Toxicological Insights:

The toxicological profile is informed by animal studies on related chemicals. These data, while not directly transferable, provide a crucial benchmark for risk assessment.

-

Acute Toxicity: For 2-(2-Aminoethoxy)ethanol, the dermal LD50 in rabbits is reported as 1,261.4 mg/kg, classifying it as moderately toxic upon skin contact.[6] The oral LD50 in rats is significantly higher (3 g/kg), suggesting lower toxicity via ingestion.[6] For a different analogue, the oral LD50 in rats was found to be between 725-875 mg/kg bw, indicating moderate acute toxicity.[8] The primary risk to laboratory personnel is therefore through dermal exposure.

-

Skin and Eye Corrosion: The classification as a corrosive substance is well-supported. Contact can cause pain, redness, blisters, and visible tissue necrosis.[11] Eye contact is particularly dangerous and can lead to irreversible damage.[5][11]

-

Sensitization: Aromatic amines are a known class of skin sensitizers.[8] Initial exposures may not produce a reaction, but subsequent contact can trigger a significant allergic response. Therefore, minimizing skin contact from the outset is critical.

Section 3: Framework for Safe Handling and Exposure Control

Effective safety protocols are built upon a clear understanding of the hazards. For 2-(4-Amino-3-methylphenoxy)ethanol, the focus is on preventing skin and eye contact and controlling aerosol or vapor generation. This corresponds to Sections 7 and 8 of an SDS.

Engineering Controls:

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[2][6][12]

-

Safety Stations: An eyewash station and safety shower must be immediately accessible in the work area.[7][12][13]

Personal Protective Equipment (PPE) Selection Workflow:

The selection of appropriate PPE is not a static choice but a dynamic process based on the experimental procedure. The following workflow provides a logical framework for decision-making.

Caption: PPE selection is dictated by the specific task and associated risk of exposure.

Step-by-Step Protocol for Preparing a Solution:

This protocol exemplifies the integration of safety measures into a common laboratory workflow.

-

Preparation: Don the appropriate PPE as determined by the workflow above (at minimum, P2). Ensure the chemical fume hood is functioning correctly.

-

Staging: Place all necessary equipment (balance, weigh paper, spatula, beaker with stir bar, solvent, wash bottle) inside the fume hood before retrieving the chemical container.

-

Weighing: Carefully open the container inside the hood. Use a clean spatula to transfer the desired amount of 2-(4-Amino-3-methylphenoxy)ethanol to the weigh paper. Close the primary container immediately.

-

Dissolution: Transfer the weighed solid into the beaker. Use the wash bottle with the chosen solvent to rinse any residual material from the weigh paper into the beaker.

-

Mixing: Place the beaker on a stir plate within the hood and begin gentle stirring to dissolve the compound.

-

Cleanup: Dispose of the weigh paper and any contaminated items (e.g., disposable gloves) in the designated solid chemical waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination. Wash hands thoroughly with soap and water.[2][5]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. This section details the procedures from SDS Sections 4, 5, and 6.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][11]

-

Skin Contact: Do not delay. Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[11][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5][11]

Spill Response Protocol:

The following workflow outlines the necessary steps for managing a chemical spill.

Caption: A systematic approach to spill response minimizes risk and ensures thorough cleanup.

Fire-Fighting Measures:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5][14] A water spray can be used to cool containers but may not be effective at extinguishing the fire.[15]

-

Specific Hazards: Combustion will produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]

-

Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[5][16]

Section 5: Stability, Storage, and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection, corresponding to SDS Sections 7, 10, and 13.

Table 3: Storage and Stability Information

| Parameter | Recommendation | Rationale | Source |

| Reactivity | Stable under normal conditions. | The molecule does not possess inherently unstable functional groups. | [5] |

| Storage Conditions | Keep container tightly closed in a cool, dry, and well-ventilated place.[2][6][7][17] | Prevents contamination and degradation from atmospheric moisture and oxygen. | |

| Incompatible Materials | Strong oxidizing agents, strong acids, isocyanates, acid halides, and anhydrides.[4][5][7][15] | Exothermic and potentially violent reactions can occur with these substance classes. The amine group will react exothermically with acids. | |

| Hazardous Decomposition | Thermal decomposition can produce carbon and nitrogen oxides. | These combustion byproducts are toxic and irritating. | [7][8] |

Disposal Considerations:

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Collection: Collect all waste material (including contaminated absorbents and PPE) in a designated, properly labeled, and sealed container.

-

Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

-

Disposal: Arrange for pickup by the institution's environmental health and safety (EH&S) department or a licensed chemical waste disposal company. Do not discharge into sewers or waterways.[2][17]

References

-

SDS – SECTION 4. Society for Chemical Hazard Communication.[Link]

-

Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol. (2008, October). New Jersey Department of Health.[Link]

-

SAFETY DATA SHEET - Ethanol. U.S. Food and Drug Administration.[Link]

-

2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. precisionFDA.[Link]

-

Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment. (2015, September 1). Australian Department of Health.[Link]

-

FIRE SAFETY - Methanol. Methanol Institute.[Link]

-

SAFETY DATA SHEET - BISOMER® PTE. (2021, October 1). GEO Specialty Chemicals.[Link]

-

HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - 2-(2-Aminoethoxy)Ethanol. New Jersey Department of Health.[Link]

-

Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment. (2015, July 3). Australian Department of Health.[Link]

-

Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer.[Link]

-

Preventing and Controlling Ethanol Fires. Southeastern Homeland Security University Regional Training Center.[Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. nj.gov [nj.gov]

- 4. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. www1.mscdirect.com [www1.mscdirect.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. geosc.com [geosc.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. schc.org [schc.org]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. canr.msu.edu [canr.msu.edu]

- 15. nj.gov [nj.gov]

- 16. methanol.org [methanol.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-(4-Amino-3-methylphenoxy)ethan-1-ol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-amino-3-methylphenoxy)ethan-1-ol, a valuable chemical intermediate, starting from 4-amino-m-cresol. The protocol is centered around the robust and well-established Williamson ether synthesis. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and detailed characterization methods. The aim is to provide a self-validating protocol that ensures both high yield and purity of the target compound.

Scientific Rationale and Synthesis Strategy

The target molecule, 2-(4-amino-3-methylphenoxy)ethan-1-ol, is synthesized by forming an ether linkage between the phenolic oxygen of 4-amino-m-cresol and a two-carbon ethanol unit. The most direct and efficient method for this transformation is the Williamson ether synthesis .[1][2]

The Williamson Ether Synthesis Mechanism

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The core principle involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 4-amino-m-cresol is significantly more acidic than the amino group or the hydroxyl group of the desired product. A suitable base is used to selectively deprotonate the phenol, generating a potent nucleophile—the phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks an electrophilic alkyl halide (in this case, a 2-haloethanol), displacing the halide leaving group in a single, concerted step to form the desired ether bond.[4]

The choice of reagents is critical for the success of this synthesis:

-

Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the amino group or the alkyl halide. It is also inexpensive and easy to handle compared to more reactive bases like sodium hydride (NaH).

-

Alkylating Agent: 2-Bromoethanol is selected over 2-chloroethanol. Bromide is a better leaving group than chloride, leading to faster reaction kinetics.[1] The reaction must involve a primary alkyl halide to favor the SN2 pathway; secondary or tertiary halides would promote elimination (E2) as a major side reaction.[2][3]

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is required. These solvents can dissolve the ionic phenoxide intermediate and do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.[3]

Reaction Scheme

The overall transformation is depicted below:

A simplified representation of the Williamson ether synthesis for the target molecule.

Safety and Hazard Management

Proper safety precautions are mandatory when handling the chemicals involved in this synthesis.[5] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[5][6]

| Chemical | CAS No. | Hazards | Recommended PPE |

| 4-Amino-m-cresol | 2835-99-6 | Harmful if swallowed, causes skin/eye irritation, suspected mutagen.[7] | Safety goggles, lab coat, nitrile gloves.[6] |

| 2-Bromoethanol | 540-51-2 | Toxic if swallowed/inhaled, causes severe skin burns and eye damage. | Safety goggles, face shield, lab coat, nitrile gloves. |

| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Safety goggles, gloves. |

| DMF | 68-12-2 | Flammable, harmful if inhaled/in contact with skin, reproductive toxicity. | Safety goggles, lab coat, nitrile gloves. |

For detailed information, always consult the latest Safety Data Sheets (SDS) for each chemical.[6][7] In case of spills, use an appropriate absorbent material and dispose of it as hazardous waste.[8]

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 2-(4-amino-3-methylphenoxy)ethan-1-ol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Amino-m-cresol | 123.15 | 5.00 g | 40.6 | 1.0 |

| 2-Bromoethanol | 124.97 | 6.09 g (3.48 mL) | 48.7 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.42 g | 60.9 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |

| Brine (Saturated NaCl) | - | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, equipment for column chromatography.

Synthesis Workflow

Experimental workflow for the synthesis of 2-(4-amino-3-methylphenoxy)ethan-1-ol.

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-m-cresol (5.00 g, 40.6 mmol) and finely pulverized potassium carbonate (8.42 g, 60.9 mmol).

-

Solvent Addition: Add 50 mL of anhydrous DMF to the flask.

-

Initial Heating: Place the flask in a heating mantle and begin stirring. Attach a reflux condenser and heat the mixture to 80-90 °C.

-

Addition of Alkylating Agent: Once the reaction temperature is stable, slowly add 2-bromoethanol (3.48 mL, 48.7 mmol) dropwise to the stirring suspension over approximately 15 minutes.

-

Reaction: Maintain the reaction temperature at 90 °C and allow it to stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 4-amino-m-cresol spot indicates reaction completion.

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts.

-

-

Work-up - Washing:

-

Wash the combined organic layer twice with water (2 x 50 mL) to remove residual DMF.

-

Wash the organic layer once with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution starting with 30% ethyl acetate in hexane and gradually increasing to 70% ethyl acetate in hexane is typically effective.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-(4-amino-3-methylphenoxy)ethan-1-ol as a viscous oil or a low-melting solid. Calculate the final yield.

Product Characterization

To confirm the identity and purity of the synthesized 2-(4-amino-3-methylphenoxy)ethan-1-ol, a combination of spectroscopic methods should be employed.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 3H, multiplets or doublets in the ~6.5-6.8 ppm region. -OCH₂-: 2H, triplet around 4.0 ppm. -CH₂OH: 2H, triplet around 3.8 ppm. -NH₂: 2H, broad singlet, ~3.5-4.5 ppm (can exchange with D₂O). -CH₃: 3H, singlet around 2.1 ppm. -OH: 1H, broad singlet or triplet, variable shift (can exchange with D₂O). |

| ¹³C NMR | Aromatic Carbons: Signals between ~110-150 ppm. -OCH₂-: Signal around 68-70 ppm. -CH₂OH: Signal around 60-62 ppm. -CH₃: Signal around 16-18 ppm. |

| FT-IR (cm⁻¹) | O-H Stretch (Alcohol): Broad peak around 3300-3400 cm⁻¹. N-H Stretch (Amine): Two sharp peaks around 3350-3450 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹. C-O Stretch (Ether): Strong peak around 1220-1250 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 168.10. |

Interpretation of Results

-

Successful Synthesis Confirmation: The key indicators of a successful reaction are the appearance of two new triplets in the ¹H NMR spectrum corresponding to the -OCH₂CH₂OH moiety and the strong C-O ether stretch in the IR spectrum.[9]

-

Purity Assessment: A clean ¹H NMR spectrum without signals corresponding to the starting materials or residual solvent confirms the purity of the final product. The final yield should be calculated based on the mass of the pure, isolated product.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-m-cresol, 99+%. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Procedure Example. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]

-

Tony St John. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. capitalresin.com [capitalresin.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

Reduction methods for 2-(3-methyl-4-nitrophenoxy)ethanol

An Application Guide to the Chemoselective Reduction of 2-(3-methyl-4-nitrophenoxy)ethanol

Abstract

The reduction of the aromatic nitro group in 2-(3-methyl-4-nitrophenoxy)ethanol to its corresponding aniline, 2-(4-amino-3-methylphenoxy)ethanol, is a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The presence of both an ether linkage and a primary alcohol functional group necessitates methodologies that exhibit high chemoselectivity for the nitro group. This guide provides an in-depth analysis of suitable reduction methods, offering detailed, validated protocols for two robust and scalable approaches: Catalytic Transfer Hydrogenation (CTH) and Iron-mediated reduction under neutral conditions. The causality behind experimental choices, safety considerations, and workup procedures are discussed to provide researchers and process chemists with a comprehensive and practical resource.

Introduction: Strategic Importance and Selectivity Challenges

The target product, 2-(4-amino-3-methylphenoxy)ethanol, is a valuable substituted aniline. Aromatic amines are foundational building blocks in the synthesis of dyes, agrochemicals, and, most notably, pharmaceuticals.[1] The conversion of a nitroarene to an aniline is one of the most fundamental and widely used transformations in organic synthesis.[2]

The specific challenge in the reduction of 2-(3-methyl-4-nitrophenoxy)ethanol lies in achieving high selectivity. The chosen method must exclusively reduce the nitro group while preserving the phenoxy ether and primary alcohol moieties.

-

Ether Linkage: While generally stable, some harsh reductive conditions (e.g., high-pressure hydrogenation with certain catalysts) can lead to ether cleavage.

-

Alcohol Group: The primary alcohol is generally robust to most nitro reduction conditions but could be susceptible to oxidation or side reactions under specific protocols.

This document outlines methods that are well-established for their high functional group tolerance, making them ideal for this particular substrate.

Method Selection: A Comparative Overview

Several strategies exist for the reduction of aromatic nitro compounds.[3][4] The selection of an optimal method depends on factors such as scale, available equipment, cost, and the sensitivity of other functional groups. Below is a comparative table of common methods applicable to the target substrate.

| Method | Reducing Agent / System | Advantages | Disadvantages |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Amine[1][5][6] | High selectivity; avoids high-pressure H₂ gas; mild conditions. | Catalyst cost; potential for catalyst poisoning. |

| Metal/Acid Reduction (Neutral) | Fe, NH₄Cl[7][8] | Inexpensive, robust, scalable, good functional group tolerance.[9] | Stoichiometric metal waste; can be exothermic.[7] |

| Metal/Acid Reduction (Acidic) | SnCl₂, HCl[10][11] | Mild and highly selective; tolerates many functional groups. | Poor atom economy; toxic tin waste; workup can be challenging.[10] |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni[11] | Clean (water is the only byproduct); highly efficient. | Requires specialized high-pressure equipment; potential for side reactions (e.g., dehalogenation if present).[11] |

Based on this analysis, this guide will provide detailed protocols for Catalytic Transfer Hydrogenation and Iron/Ammonium Chloride Reduction , as they represent a modern, selective approach and a classic, cost-effective approach, respectively, both of which are highly suitable for the target transformation and do not require specialized high-pressure apparatus.[1]

Protocol 1: Catalytic Transfer Hydrogenation (CTH)

This method utilizes formic acid as a hydrogen donor in situ, which is a safer and more convenient alternative to pressurized hydrogen gas.[1][12] Palladium on carbon is a highly efficient catalyst for this transformation. The reaction proceeds through a proposed mechanism where formic acid decomposes on the palladium surface to generate hydrogen, which then reduces the nitro group.[2]

Reaction Scheme

Materials and Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |

| 2-(3-methyl-4-nitrophenoxy)ethanol | 197.19 | 1.0 | 1.97 g |

| Palladium on Carbon (10% w/w) | - | 0.10 | ~200 mg |

| Formic Acid (98%) | 46.03 | 5.0 | 2.35 mL (50 mmol) |

| Triethylamine (Et₃N) | 101.19 | 5.0 | 6.97 mL (50 mmol) |

| Methanol (MeOH) | - | - | 50 mL |

| Ethyl Acetate (EtOAc) | - | - | For workup |

| Saturated NaHCO₃ solution | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-methyl-4-nitrophenoxy)ethanol (1.97 g, 10 mmol) and methanol (50 mL). Stir until the starting material is fully dissolved.

-

Addition of Reagents: To the stirred solution, add triethylamine (6.97 mL, 50 mmol) followed by formic acid (2.35 mL, 50 mmol).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (~200 mg) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and add it to the solution under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The product spot should be significantly more polar than the starting material.

-

Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 15 mL) to ensure complete recovery of the product.

-

Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Transfer to a separatory funnel and shake. The bicarbonate solution neutralizes any remaining formic acid and triethylammonium formate salt.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, 2-(4-amino-3-methylphenoxy)ethanol, which is often of sufficient purity for subsequent steps. If further purification is needed, it can be achieved by column chromatography on silica gel.

Protocol 2: Iron/Ammonium Chloride Reduction

This classic method employs iron powder as the reducing agent in a near-neutral medium buffered by ammonium chloride.[7] It is a cost-effective, highly reliable, and scalable procedure. The reaction mechanism involves single electron transfer from the surface of the iron metal to the nitro group, with the ammonium chloride solution serving as a proton source.[13]

Workflow Diagram

Materials and Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |

| 2-(3-methyl-4-nitrophenoxy)ethanol | 197.19 | 1.0 | 1.97 g |

| Iron Powder (<325 mesh) | 55.84 | 5.0 | 2.79 g (50 mmol) |

| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 | 2.14 g (40 mmol) |

| Ethanol (EtOH) | - | - | 40 mL |

| Water (H₂O) | - | - | 10 mL |

| Ethyl Acetate (EtOAc) | - | - | For workup |

| Saturated NaHCO₃ solution | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine 2-(3-methyl-4-nitrophenoxy)ethanol (1.97 g, 10 mmol), ammonium chloride (2.14 g, 40 mmol), ethanol (40 mL), and water (10 mL).

-

Heating: Heat the mixture to a gentle reflux (approx. 80 °C) with vigorous stirring.

-

Addition of Iron: Once refluxing, add the iron powder (2.79 g, 50 mmol) in small portions over 15-20 minutes. Safety Note: The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reflux.[7][14]

-

Reaction: After the addition is complete, maintain the reaction at reflux for 3-6 hours. The reaction mixture will turn from a yellow suspension to a dark grey or black slurry.

-

Monitoring: Check for the disappearance of the starting material by TLC.

-

Workup - Filtration: After the reaction is complete, cool the flask to room temperature. Add 20g of Celite® to the slurry and filter through a Büchner funnel with a thick pad of Celite®. This step is crucial for removing the fine iron and iron oxide sludge.

-

Workup - Washing: Wash the filter cake thoroughly with hot ethanol (3 x 25 mL) to recover all the product.

-

Workup - Concentration: Combine the filtrates and remove the ethanol under reduced pressure.

-

Workup - Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and a saturated solution of NaHCO₃ (30 mL) to ensure the product is in its free-base form and to aid in breaking any emulsions.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

-

Drying and Isolation: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired 2-(4-amino-3-methylphenoxy)ethanol.

Conclusion and Best Practices

Both Catalytic Transfer Hydrogenation and the Iron/Ammonium Chloride method are highly effective for the chemoselective reduction of 2-(3-methyl-4-nitrophenoxy)ethanol.

-

CTH with Formic Acid is a modern, clean, and highly selective method ideal for small to medium-scale synthesis where catalyst cost is not prohibitive.

-

Fe/NH₄Cl Reduction is an exceptionally robust, scalable, and economical method, making it a workhorse for larger-scale preparations in both academic and industrial settings.[7]

For both protocols, ensuring the quality of reagents is paramount. The activity of Pd/C can vary, and the reactivity of iron powder can be dependent on its particle size and surface activation. Proper reaction monitoring via TLC is essential to determine the endpoint and avoid the formation of byproducts from over-reaction or incomplete conversion.

References

- On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. RSC Publishing.

- Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP c

- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Scilit.

- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.

- Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.

- FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.

- Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.

- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- selective reduction of nitro group without affecting other functional groups. Benchchem.

- Nitro Reduction - Common Conditions. organic-chemistry.org.

- Reduction of nitro compounds. Wikipedia.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- Role of Alcohols(EtOH,MeOH) in nitro reduction used for Metal(Sn,Fe). Chemistry Stack Exchange.

Sources

- 1. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP cata ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06174H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. scilit.com [scilit.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. sciencemadness.org [sciencemadness.org]

Coupling reaction conditions for amino-methylphenoxyethanol derivatives

Application Note: Optimization of Coupling Interfaces for Amino-Methylphenoxyethanol Scaffolds

Strategic Abstract & Chemical Context

The amino-methylphenoxyethanol scaffold (specifically 2-(4-amino-2-methylphenoxy)ethanol) represents a critical pharmacophore in medicinal chemistry, serving as the nucleophilic "warhead" anchor in numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and PROTAC linkers.

While the electron-rich nature of the aniline ring suggests high reactivity, two specific structural features complicate coupling reactions:

-

The Ether Oxygen Chelation: The terminal hydroxyl and internal ether oxygen of the phenoxyethanol tail can act as a bidentate ligand, potentially poisoning metal catalysts (Pd/Cu) during cross-coupling.

-

Steric Ortho-Substitution: The methyl group ortho to the phenoxy linkage (and often meta to the amine) induces a twisted conformation, impacting the trajectory of incoming electrophiles.

This guide provides two optimized workflows: a T3P-mediated Amide Coupling (for scale and purity) and a BrettPhos-Pd G4 Buchwald-Hartwig Amination (for complex aryl halide partners).

Decision Logic & Workflow

The following decision tree illustrates the selection criteria for the appropriate coupling strategy based on the electrophile partner.

Figure 1: Strategic decision tree for coupling amino-methylphenoxyethanol derivatives. Note the preference for T3P in process phases due to superior impurity profiles.

Protocol A: T3P-Mediated Amide Coupling

Rationale: While HATU is the standard "discovery" reagent, it generates tetramethylurea byproducts that are difficult to remove from the amphiphilic phenoxyethanol scaffold. Propylphosphonic anhydride (T3P) is superior here because its byproducts are water-soluble, allowing for a simple extractive workup that preserves the integrity of the ether tail.

Materials:

-

Nucleophile: 2-(4-amino-2-methylphenoxy)ethanol (1.0 equiv)

-

Electrophile: Carboxylic Acid (1.1 equiv)

-

Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.1 equiv), the Amino-phenoxyethanol derivative (1.0 equiv), and EtOAc (concentration 0.1 M).

-

Base Addition: Add Pyridine (3.0 equiv) in one portion. The solution may warm slightly.[2]

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise add the T3P solution (1.5 equiv) over 5 minutes.

-

Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

QC Check: Pull a 5 µL aliquot for LCMS. Look for the disappearance of the aniline mass (M+H).

-

-

Workup (The "Self-Validating" Step):

-

Dilute with water (equal volume to solvent).

-

Separate phases.[2] Wash the organic layer with 0.5 M HCl (to remove excess pyridine and unreacted aniline), then Sat. NaHCO3 (to remove unreacted acid), then Brine.

-

Result: The T3P byproducts partition into the aqueous phase. The organic phase contains near-pure product.[3]

-

-

Isolation: Dry over Na2SO4, filter, and concentrate.

Data Summary: Solvent Effects on Yield

| Solvent | Base | Yield (%) | Purity (HPLC) | Notes |

| DMF | DIPEA | 82% | 88% | Difficult removal of DMF/DIPEA salts. |

| EtOAc | Pyridine | 94% | 98% | Optimal. Fast phase separation. |

| 2-MeTHF | NMM | 91% | 96% | Excellent green chemistry option. |

Protocol B: Buchwald-Hartwig Cross-Coupling

Rationale: The ether oxygen in the phenoxyethanol chain is a "soft" donor that can competitively bind to Pd(II) species, arresting the catalytic cycle. To counter this, we utilize BrettPhos Pd G4 , a precatalyst containing a bulky, electron-rich biaryl phosphine ligand. The bulk of BrettPhos prevents the ether tail from coordinating to the metal center, while the G4 precatalyst ensures rapid initiation even at moderate temperatures.

Materials:

-

Nucleophile: 2-(4-amino-2-methylphenoxy)ethanol (1.2 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: BrettPhos Pd G4 (2–5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Solids Charge: Add the Aryl Halide (1.0 equiv), Amino-phenoxyethanol (1.2 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv).

-

Critical: Do not add the catalyst in solution if possible; solid addition under inert gas is preferred to prevent premature oxidation.

-

-

Solvent & Degas: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.

-

Reaction: Seal the vessel and heat to 80°C (for Bromides) or 100°C (for Chlorides) for 12 hours.

-

Scavenging: Cool to room temperature. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 minutes to remove residual Palladium.

-

Filtration: Filter through a celite pad, rinsing with EtOAc.

Mechanistic Visualization:

Figure 2: The catalytic cycle emphasizing the critical "Amine Coordination" step where the bulky BrettPhos ligand prevents the phenoxyethanol tail from poisoning the catalyst.

Troubleshooting & Quality Control

Common Failure Modes:

-

Low Conversion in Amide Coupling:

-

Cause: The aniline is too electron-rich/oxidized or the acid is sterically hindered.

-

Fix: Switch solvent to Pyridine (acts as both solvent and base) and increase temperature to 50°C.

-

-

"Stalled" Buchwald Reaction:

-

Cause: Catalyst poisoning by the ether tail or trace water.

-

Fix: Ensure solvents are anhydrous (<50 ppm water). Switch to t-Amyl alcohol ; the steric bulk of the solvent can sometimes assist in stabilizing the active species.

-

Analytical Markers (Self-Validation):

-

1H NMR: Monitor the shift of the protons ortho to the amine. Upon acylation/arylation, these protons will shift downfield (typically from ~6.5 ppm to >7.2 ppm).

-

LCMS: The phenoxyethanol tail gives a distinct fragmentation pattern. Look for the loss of the hydroxyethyl group (M-45) in the mass spectrum to confirm the core integrity.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Authoritative review on amide coupling reagents including T3P.

-

Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

- Establishes the T3P/Pyridine protocol as a standard for difficult substr

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- The definitive guide for selecting ligands like BrettPhos for specific amine classes.

-

Maskrey, T. S., et al. (2019).[5] A New Synthesis of Gefitinib.[5] Synlett, 30(04), 471-476.

- Provides specific context on the reactivity of the amino-phenoxyethanol substructure in drug synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. thieme-connect.de [thieme-connect.de]

Preparation of 4-(2-Hydroxyethoxy)-2-methylaniline Hydrochloride: An Application Note and Protocol for Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride, a key intermediate in pharmaceutical development. The described multi-step synthesis is designed for chemoselectivity and high yield, addressing the challenge of preventing N-alkylation of the aniline moiety. The protocol employs a robust strategy involving the protection of the amino group, followed by a Williamson ether synthesis for O-alkylation, and subsequent deprotection and salt formation. This document provides not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a reproducible and scalable process for research and development laboratories.

Introduction

Substituted anilines are fundamental building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The title compound, 4-(2-hydroxyethoxy)-2-methylaniline, and its hydrochloride salt are valuable intermediates due to the presence of multiple functional groups that allow for diverse downstream chemical modifications. The primary challenge in the synthesis of such molecules is the selective alkylation of the phenolic hydroxyl group in the presence of a nucleophilic amino group. Direct alkylation often leads to a mixture of O- and N-alkylated products, which are difficult to separate.

To overcome this, the presented protocol utilizes a protection-alkylation-deprotection strategy. The amino group of the starting material, 2-methyl-4-aminophenol, is temporarily protected as a benzylidene imine. This allows for the selective O-alkylation of the phenolic hydroxyl group. Subsequent acidic hydrolysis removes the protecting group and facilitates the formation of the final hydrochloride salt in a single step.

Overall Synthesis Workflow

The synthesis of 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride is accomplished in a three-step process starting from 2-methyl-4-aminophenol.

Caption: Overall workflow for the synthesis of 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride.

Part 1: Synthesis of 4-(2-Hydroxyethoxy)-2-methylaniline Free Base

This part of the protocol focuses on the preparation of the free aniline base through a three-step process.

Step 1: Protection of the Amino Group

Causality: The amino group of 2-methyl-4-aminophenol is more nucleophilic than the hydroxyl group under neutral conditions. To achieve selective O-alkylation, the amino group must be protected. The formation of an imine with benzaldehyde is a facile and reversible method of protection.[1][2]

Protocol:

-

In a round-bottom flask, dissolve 2-methyl-4-aminophenol (1.0 eq) in methanol.

-

Add benzaldehyde (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.[1]

-

Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-methyl-4-aminophenol.

-

Recrystallize the crude product from ethanol to yield pure N-benzylidene-2-methyl-4-aminophenol as a solid.

Step 2: O-Alkylation via Williamson Ether Synthesis

Causality: The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[2][3] In this step, the phenolic proton of the protected intermediate is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol in an SN2 reaction to form the desired ether linkage.[2][3] Acetone is a suitable polar aprotic solvent for this reaction.

Protocol:

-

To a stirred solution of N-benzylidene-2-methyl-4-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add 2-chloroethanol (1.0 eq) to the mixture.

-

Reflux the reaction mixture for 20 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-4-(2-hydroxyethoxy)-2-methylaniline.

Step 3: Deprotection of the Amino Group

Causality: The imine protecting group is readily hydrolyzed under acidic conditions.[1] The addition of aqueous hydrochloric acid protonates the imine nitrogen, making the imine carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the C=N bond, regenerating the free amino group and benzaldehyde.

Protocol:

-

Dissolve the crude N-benzylidene-4-(2-hydroxyethoxy)-2-methylaniline from the previous step in a suitable solvent such as ethanol.

-

Slowly add aqueous hydrochloric acid while stirring.

-

The hydrolysis of the imine can be monitored by TLC until the starting material is no longer present.

-

The product at this stage is the free base, 4-(2-hydroxyethoxy)-2-methylaniline, in an acidic solution. For isolation of the free base, the reaction mixture would be neutralized and extracted. However, for the preparation of the hydrochloride salt, proceed directly to Part 2.

Part 2: Preparation and Purification of the Hydrochloride Salt

Causality: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the stability, solubility, and handling of basic compounds like anilines. The free amino group of the synthesized aniline readily reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.

Protocol:

-

Following the acidic hydrolysis in Step 3 of Part 1, if the product has not already precipitated, cool the acidic solution in an ice bath to induce crystallization of the hydrochloride salt.

-

If crystallization is slow, the solution can be concentrated under reduced pressure to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any remaining benzaldehyde and other impurities.

-

Dry the purified 4-(2-hydroxyethoxy)-2-methylaniline hydrochloride under vacuum to a constant weight.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 2-Methyl-4-aminophenol | C₇H₉NO | 123.15 | Sigma-Aldrich | Starting material |

| Benzaldehyde | C₇H₆O | 106.12 | Acros Organics | Protecting agent |

| Methanol | CH₃OH | 32.04 | Fisher Scientific | Solvent |

| Potassium Carbonate | K₂CO₃ | 138.21 | J.T. Baker | Base |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | Alfa Aesar | Alkylating agent |

| Acetone | C₃H₆O | 58.08 | VWR | Solvent |

| Hydrochloric Acid | HCl | 36.46 | EMD Millipore | Deprotection/Salt formation |

| Ethanol | C₂H₅OH | 46.07 | Decon Labs | Recrystallization/Washing |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Macron | Washing |

Table 2: Expected Physical Properties

| Compound | Formula | M.W. ( g/mol ) | Physical State | Melting Point (°C) |

| 4-(2-Hydroxyethoxy)-2-methylaniline | C₉H₁₃NO₂ | 167.21 | Solid | Not reported |

| 4-(2-Hydroxyethoxy)-2-methylaniline HCl | C₉H₁₄ClNO₂ | 203.67 | Crystalline Solid | Not reported |

Note: Experimental determination of the melting point is crucial for characterization.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as O-H, N-H, C-O, and aromatic C-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

-

Melting Point Analysis: To determine the melting point of the final hydrochloride salt as an indicator of purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

2-Methyl-4-aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.

-

Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.

-

2-Chloroethanol: Toxic in contact with skin and if swallowed. Causes serious eye irritation.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 234-243.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Sigma-Aldrich. (n.d.).

- Thermo Fisher Scientific. (n.d.).

Sources

Troubleshooting & Optimization

Removing unreacted chloroethanol from phenoxyethanol synthesis

A Guide to the Effective Removal of Unreacted 2-Chloroethanol and Other Impurities

Welcome to the technical support center for phenoxyethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical purification challenges encountered following the Williamson ether synthesis of phenoxyethanol from phenol and 2-chloroethanol. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

The synthesis of phenoxyethanol is a cornerstone reaction, yet its success is critically dependent on the purity of the final product. The primary challenge lies in the complete removal of unreacted 2-chloroethanol, a highly toxic and regulated substance.[1][2][3][4] This guide provides a structured approach to identifying and resolving common purification hurdles.

Safety First: Critical Handling Precautions for 2-Chloroethanol

Before any experimental work, it is imperative to understand the significant hazards associated with 2-chloroethanol. It is classified as Fatal if swallowed, in contact with skin, or if inhaled .[2][4]

-

Engineering Controls : All handling of 2-chloroethanol must be performed within a certified chemical fume hood to prevent inhalation of its highly toxic vapors.[1][5]

-

Personal Protective Equipment (PPE) : At a minimum, this includes tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and fluorinated rubber gloves. Standard nitrile gloves are not sufficient.[5]

-

Emergency Preparedness : Ensure an emergency eyewash and safety shower are immediately accessible.[5] In case of any exposure, seek immediate medical attention.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of 2-chloroethanol from phenoxyethanol so critical?

A1: The primary reason is its high toxicity. 2-Chloroethanol (also known as ethylene chlorohydrin) is classified as a toxic substance with permissible exposure limits established by agencies like OSHA and NIOSH.[3] For applications in cosmetics, pharmaceuticals, and vaccines, where phenoxyethanol is used as a preservative, residual levels of toxic precursors are strictly regulated to ensure consumer safety.[6][7]

Q2: What are the typical impurities I should expect in my crude phenoxyethanol product after synthesis?

A2: Besides the target impurity, 2-chloroethanol, your crude product will likely contain unreacted phenol, water, inorganic salts (e.g., NaCl) from the reaction, and potentially by-products such as 2-(2-phenoxyethoxy)ethanol, which forms from a secondary reaction.[8][9] The presence of unreacted phenol is particularly common and can be difficult to remove by distillation alone as it tends to sublime.[9][10]

Q3: What is the standard industrial approach for purifying phenoxyethanol?

A3: The most common method is fractional distillation under reduced pressure (vacuum distillation).[9][10] This technique is effective because of the significant difference in boiling points between phenoxyethanol (approx. 245°C at atmospheric pressure) and 2-chloroethanol (approx. 129°C).[9] However, for high-purity grades, distillation is often preceded by one or more washing steps.[8][9]

Q4: Can I simply wash the crude product with water to remove 2-chloroethanol?

A4: While 2-chloroethanol is water-soluble, it also has considerable solubility in the organic phase (your crude phenoxyethanol). A simple water wash is generally insufficient for its complete removal and will not effectively remove unreacted phenol. An alkaline wash is a much more effective first step.

Troubleshooting Guide

Issue 1: Gas Chromatography (GC) analysis shows significant 2-chloroethanol remaining in my product after a careful vacuum distillation.

-

Underlying Cause: This issue points to an inefficient separation, which can happen if the vapor pressures of the components are not sufficiently different under your distillation conditions or if your distillation setup is not optimized.

-

Expert Recommendation: The most robust solution is to chemically convert the residual 2-chloroethanol into a more easily separable compound before distillation. A hot alkaline wash (e.g., with 5% aqueous sodium hydroxide) serves a dual purpose:

-

Deprotonation of Phenol: It converts acidic unreacted phenol into sodium phenolate, which is highly soluble in the aqueous phase and can be easily washed away.[8]

-

Hydrolysis of Chloroethanol: The hydroxide ion acts as a nucleophile, converting 2-chloroethanol to ethylene glycol, which has a much higher boiling point and is extremely water-soluble, making it easy to remove in the aqueous phase.

-

-